molecular formula C14H9N3 B2562059 4-(1H-1,3-benzodiazol-1-yl)benzonitrile CAS No. 25699-95-0

4-(1H-1,3-benzodiazol-1-yl)benzonitrile

Cat. No. B2562059
CAS RN: 25699-95-0
M. Wt: 219.247
InChI Key: XAQRIJONSMHWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1H-1,3-benzodiazol-1-yl)benzonitrile” is a chemical compound with the molecular formula C14H9N3 . It is a white solid and is not intended for human or veterinary use but for research purposes only.


Molecular Structure Analysis

The molecular structure of “4-(1H-1,3-benzodiazol-1-yl)benzonitrile” can be represented by the SMILES string N#CC(C=C1)=CC=C1CN2C=NC3=C2C=CC=C3 . This indicates the presence of a benzonitrile group attached to a benzodiazole ring.


Physical And Chemical Properties Analysis

“4-(1H-1,3-benzodiazol-1-yl)benzonitrile” is a solid . Its molecular weight is 219.247. Further physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Corrosion Inhibition

Safety and Hazards

The safety information available indicates that “4-(1H-1,3-benzodiazol-1-yl)benzonitrile” may be harmful if swallowed and causes serious eye damage . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 .

properties

IUPAC Name

4-(benzimidazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQRIJONSMHWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium hydride (60% strength in mineral oil; 24.0 g, 0.60 mol) is placed in a flask and admixed with N,N-dimethylformamide (80 ml). A solution of benzimidazole (73.3 g, 0.60 mol) in N,N-dimethylformamide (250 ml) is added dropwise to the suspension over a period of 1 hour. After H2 evolution has ceased 4-chlorobenzonitrile (55.6 g, 0.40 mol) is added and the mixture is subsequently heated at 130° C. for 10.5 hours. After cooling to room temperature, the reaction mixture is poured into water (4 I) and the residue formed is filtered off with suction, washed with water and dried under reduced pressure. This gives 90.6 g of 1-(4-cyanophenyl)benzimidazole which still comprises mineral oil as contaminant.
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